Terbinafine

Content Navigation

Terbinafine free base (CAS 91161-71-6) eliminates the need for HCl salt neutralization in hydrophobic nanocarrier formulation. • High lipophilicity (logP ~5.9) permits direct encapsulation in polymersomes & lipid nanoparticles. • Solubility in ethanol enables nail lacquer and non-aqueous transdermal systems. • 4,800-fold selectivity for fungal squalene epoxidase avoids mammalian toxicity. Supplied with analytical verification.

CAS Number

Product Name

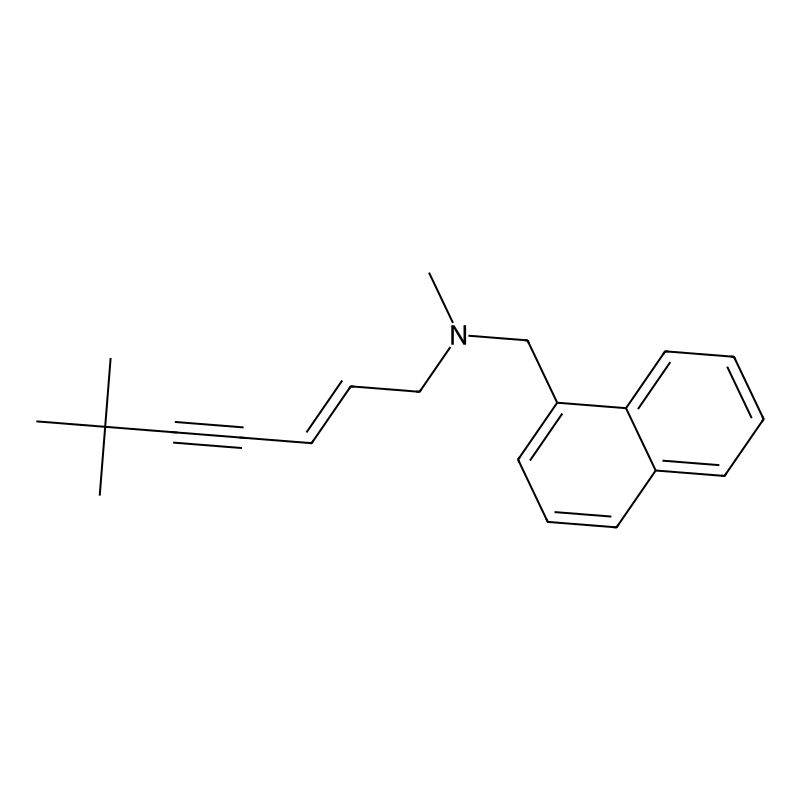

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

7.38e-04 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Terbinafine free base (CAS 91161-71-6) is a highly lipophilic, synthetic allylamine derivative widely utilized as a potent, fungicidal active pharmaceutical ingredient (API) and a selective squalene epoxidase inhibitor. Unlike the more commonly encountered terbinafine hydrochloride salt, the free base form is specifically procured for its distinct solubility profile, characterized by extremely low aqueous solubility (<2 μg/mL) but high solubility in organic solvents (e.g., ethanol, dichloromethane) and lipid phases [1]. This lipophilicity makes the free base an essential precursor and active component in the development of advanced hydrophobic drug delivery systems, such as polymersomes, lipid nanoparticles, and specialized non-aqueous transdermal or transungual formulations [2]. By irreversibly inhibiting fungal squalene epoxidase, terbinafine induces toxic intracellular squalene accumulation, offering a distinct fungicidal mechanism compared to fungistatic azoles[3].

Research Fit

References

- [1] Messager, L., et al. (2016). One-pot RAFT and fast polymersomes assembly: a 'beeline' from monomers to drug-loaded nanovectors. RSC Advances, 6(86), 82503-82514.

- [2] Parisi, N., et al. (2019). Preparation, Characterisation, and Topical Delivery of Terbinafine. Pharmaceutics, 11(10), 546.

- [3] Ryder, N. S. (1992). Terbinafine: Mode of action and properties of the squalene epoxidase inhibition. British Journal of Dermatology, 126(s39), 2-7.

Substituting terbinafine free base with its ubiquitous hydrochloride salt (CAS 78628-80-5) critically compromises formulation processes in hydrophobic nanocarrier and lipid-based topical development. The HCl salt's charge and aqueous solubility prevent efficient encapsulation into lipophilic polymer membranes without an additional, yield-reducing chemical conversion step back to the free base [1]. Furthermore, attempting to substitute terbinafine with first-generation allylamines like naftifine results in a severe drop in target binding affinity, as terbinafine possesses a unique tert-butylacetylene side chain that drives a nearly 7-fold increase in squalene epoxidase inhibition potency[2]. For procurement teams designing non-aqueous delivery vehicles or requiring maximum in vitro potency, the exact free base form of terbinafine is non-interchangeable.

Substitution Risk

References

- [1] Messager, L., et al. (2016). One-pot RAFT and fast polymersomes assembly: a 'beeline' from monomers to drug-loaded nanovectors. RSC Advances, 6(86), 82503-82514.

- [2] Ryder, N. S. (1992). Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents. Antimicrobial Agents and Chemotherapy, 36(2), 215-220.

Free Base vs. Salt Nanocarrier Loading

The free base form of terbinafine exhibits a solubility profile drastically different from the hydrochloride salt, which dictates its utility in advanced formulations. In studies developing drug-loaded polymersomes, terbinafine free base demonstrated the necessary lipophilicity to achieve direct 10% w/w drug-to-polymer loading into the hydrophobic membrane without disrupting vesicle assembly [1]. Furthermore, the free base achieves high solubility in ethanol (0.55 g/mL) and dichloromethane, whereas the HCl salt requires in situ neutralization with sodium carbonate and organic extraction to be usable in these lipophilic environments [2].

| Evidence Dimension | Formulation processability and organic solvent solubility |

| Target Compound Data | Terbinafine free base: Direct 10% w/w loading in polymersomes; 0.55 g/mL solubility in ethanol |

| Comparator Or Baseline | Terbinafine HCl: Requires base-conversion and organic extraction for hydrophobic encapsulation |

| Quantified Difference | Eliminates the need for a synthetic neutralization/extraction step, enabling direct high-capacity lipid loading |

| Conditions | RAFT-synthesized polymersome assembly and solvent solubility screening at 32 °C |

Procuring the free base directly streamlines the manufacturing of hydrophobic nanocarriers and non-aqueous topicals by eliminating mandatory pre-formulation conversion steps.

Squalene Epoxidase Inhibition: Terbinafine vs. Naftifine

Terbinafine's structural refinement—specifically the addition of a tert-alkyl side chain—grants it significantly higher binding affinity to fungal squalene epoxidase compared to first-generation allylamines. In microsomal assays using Trichophyton rubrum, terbinafine achieved an IC50 of 15.8 nM, acting as a potent non-competitive inhibitor[1]. In contrast, the comparator naftifine demonstrated a much weaker IC50 of 114.6 nM under identical conditions [1].

| Evidence Dimension | Squalene epoxidase inhibition (IC50) |

| Target Compound Data | 15.8 nM |

| Comparator Or Baseline | Naftifine: 114.6 nM |

| Quantified Difference | 7.2-fold higher inhibitory potency for terbinafine |

| Conditions | Microsomal squalene epoxidase activity assay from T. rubrum |

Provides quantitative justification for selecting terbinafine over naftifine as the high-potency benchmark in antifungal drug discovery and susceptibility assays.

Fungal vs. Mammalian Squalene Epoxidase

A critical procurement advantage of terbinafine in eukaryotic cell research is its extreme selectivity for fungal enzymes over mammalian counterparts, preventing interference with host cell cholesterol biosynthesis. Terbinafine inhibits fungal squalene epoxidase with an IC50 of 15.8 nM, but requires a concentration of 77 μM to inhibit rat liver squalene epoxidase [1]. This massive selectivity window ensures that terbinafine can be used in co-culture models without inducing mammalian sterol toxicity.

| Evidence Dimension | Enzyme selectivity ratio (IC50) |

| Target Compound Data | Fungal SE IC50 = 15.8 nM |

| Comparator Or Baseline | Mammalian (Rat liver) SE IC50 = 77 μM (77,000 nM) |

| Quantified Difference | ~4,800-fold selectivity for the fungal enzyme |

| Conditions | In vitro enzyme inhibition assays comparing fungal microsomes to rat liver microsomes |

Ensures researchers can selectively induce fungal cell death in complex host-pathogen co-cultures without disrupting mammalian cholesterol pathways.

Terbinafine vs. Naftifine against Dermatophytes

Beyond isolated enzyme kinetics, terbinafine translates its high binding affinity into superior whole-cell antimicrobial efficacy. In standardized disk diffusion and agar dilution testing against 43 clinical dermatophyte isolates, terbinafine exhibited a MIC50 of 0.01 μg/mL [1]. The closest in-class comparator, naftifine, required a 10-fold higher concentration to achieve the same inhibition threshold (MIC50 = 0.1 μg/mL) [1].

| Evidence Dimension | Minimum Inhibitory Concentration (MIC50) |

| Target Compound Data | 0.01 μg/mL |

| Comparator Or Baseline | Naftifine: 0.1 μg/mL |

| Quantified Difference | 10-fold greater whole-cell antimicrobial potency |

| Conditions | In vitro susceptibility testing of 43 clinical dermatophyte isolates (Microsporum, Trichophyton, Epidermophyton) |

Establishes terbinafine as the most potent allylamine standard for calibrating dermatophyte susceptibility panels and evaluating new antifungal agents.

Nanocarrier & Polymersome Encapsulation

Because of its extremely low aqueous solubility and high lipophilicity, terbinafine free base is the optimal choice for direct encapsulation into the hydrophobic membranes of polymersomes, liposomes, and solid lipid nanoparticles [1]. Procuring the free base bypasses the need to chemically neutralize the HCl salt, streamlining the formulation of advanced transdermal and targeted delivery vectors.

Transungual Formulation Development

The free base's high solubility in ethanol and other organic permeation enhancers makes it the preferred API form for developing nail lacquers and non-aqueous topical solutions [2]. Its specific partitioning behavior allows for optimized delivery through the lipid-poor but highly keratinized nail plate compared to charged salt forms.

Selective Sterol Biosynthesis Inhibition

Terbinafine is routinely procured as a benchmark positive control in sterol biosynthesis research. Its ~4,800-fold selectivity for fungal squalene epoxidase over the mammalian equivalent allows researchers to selectively halt ergosterol production in fungal models without causing off-target cholesterol depletion in mammalian host cells during co-culture experiments [3].

Application Fit Matrix

References

- [1] Messager, L., et al. (2016). One-pot RAFT and fast polymersomes assembly: a 'beeline' from monomers to drug-loaded nanovectors. RSC Advances, 6(86), 82503-82514.

- [2] Parisi, N., et al. (2019). Preparation, Characterisation, and Topical Delivery of Terbinafine. Pharmaceutics, 11(10), 546.

- [3] Ryder, N. S. (1992). Terbinafine: Mode of action and properties of the squalene epoxidase inhibition. British Journal of Dermatology, 126(s39), 2-7.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

5.9

Appearance

Melting Point

UNII

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Terbinafine has FDA approval to treat onychomycosis that is suspected or proven to be caused by dermatophyte organisms. Indications for oral therapy include the following:

Livertox Summary

Drug Classes

Antifungal Agents

Pharmacology

Terbinafine is a synthetic allylamine derivative with antifungal activity. Terbinafine exerts its effect through inhibition of squalene epoxidase, thereby blocking the biosynthesis of ergosterol, an important component of fungal cell membranes. As a result, this agent disrupts fungal cell membrane synthesis and inhibits fungal growth.

MeSH Pharmacological Classification

ATC Code

D - Dermatologicals

D01 - Antifungals for dermatological use

D01A - Antifungals for topical use

D01AE - Other antifungals for topical use

D01AE15 - Terbinafine

D01B - Antifungals for systemic use

D01BA - Antifungals for systemic use

D01BA02 - Terbinafine

Mechanism of Action

Pictograms

Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Terbinafine is approximately 80% eliminated in urine, while the remainder is eliminated in feces. The unmetabolized parent drug is not present in urine.

A single 250mg oral dose of terbinafine has a volume of distribution at steady state of 947.5L or 16.6L/kg.

A single 250mg oral dose of terbinafine has a clearance of 76L/h or 1.11L/h/kg.

Metabolism Metabolites

Terbinafine has known human metabolites that include N-Desmethylterbinafine, 1-Naphtaldehyde, and Hydroxyterbinafine.

Wikipedia

FDA Medication Guides

TERBINAFINE HYDROCHLORIDE

TABLET;ORAL

GRANULE;ORAL

NOVARTIS

03/29/2019

Biological Half Life

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Ryder NS: Terbinafine: mode of action and properties of the squalene epoxidase inhibition. Br J Dermatol. 1992 Feb;126 Suppl 39:2-7. [PMID:1543672]

Meletiadis J, Chanock S, Walsh TJ: Human pharmacogenomic variations and their implications for antifungal efficacy. Clin Microbiol Rev. 2006 Oct;19(4):763-87. doi: 10.1128/CMR.00059-05. [PMID:17041143]

Hill S, Thomas R, Smith SG, Finlay AY: An investigation of the pharmacokinetics of topical terbinafine (Lamisil) 1% cream. Br J Dermatol. 1992 Oct;127(4):396-400. doi: 10.1111/j.1365-2133.1992.tb00461.x. [PMID:1419761]

Ryder NS, Frank I: Interaction of terbinafine with human serum and serum proteins. J Med Vet Mycol. 1992;30(6):451-60. [PMID:1287164]

Vickers AE, Sinclair JR, Zollinger M, Heitz F, Glanzel U, Johanson L, Fischer V: Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions. Drug Metab Dispos. 1999 Sep;27(9):1029-38. [PMID:10460803]

Jensen JC: Clinical pharmacokinetics of terbinafine (Lamisil). Clin Exp Dermatol. 1989 Mar;14(2):110-3. doi: 10.1111/j.1365-2230.1989.tb00904.x. [PMID:2689012]

FDA Approved Drug Products: Lamisil Terbinafine Hydrochloride Topical Cream (Discontinued)

FDA Approved Drug Products: Lamisil Terbinafine Hydrochloride Oral Tablets

Health Canada Approved Drug Products: Lamisil Terbinafine Oral Tablets, Topical Cream, and Topical Spray

Cayman Chemicals: Terbinafine MSDS

Chen et al. Small molecule targeting of a diapophytoene desaturase inhibits S. aureus virulence. Nature Chemical Biology, doi: 10.1038/nchembio.2003, published online 18 January 2016 http://www.nature.com/naturechemicalbiology

Explore Compound Types